4-(4-Ethylphenyl)oxazolidin-2-one
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Overview
Description
4-(4-Ethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization using ethyl carbonate or phosgene . Another approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable methods such as the use of continuous flow reactors. These methods ensure consistent product quality and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted oxazolidinones, hydroxylated derivatives, and various phenyl-substituted compounds .
Scientific Research Applications
4-(4-Ethylphenyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced potency and reduced resistance.
Sutezolid: An oxazolidinone under investigation for its activity against tuberculosis.
Uniqueness: 4-(4-Ethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)10-7-14-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChI Key |
JSVCBCJUCWTGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2COC(=O)N2 |
Origin of Product |
United States |
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